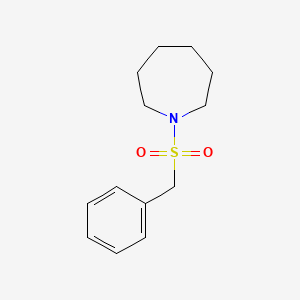

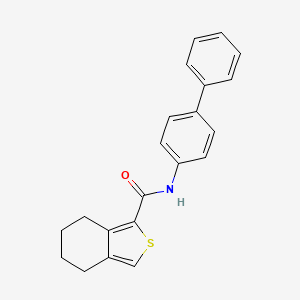

![molecular formula C17H19N3O2 B5557223 2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)

2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine, also known as VX-745, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been extensively studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis, as well as cancer and neurodegenerative disorders. In

Aplicaciones Científicas De Investigación

Molecular Structure and Crystallography

2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol exhibits a complex molecular structure where the pyrimidine ring maintains a planar configuration, forming dihedral angles with adjacent rings. This compound's crystal structure features intra-molecular hydrogen bonding and intermolecular interactions, such as weak C-H⋯π and π-π interactions, which contribute to its stability and potential reactivity (Sharma et al., 2014).

Photoluminescence and Coordination Chemistry

In the realm of coordination chemistry, Schiff-base ligands derived from similar pyrimidine structures have been synthesized and characterized. These ligands, when complexed with Zn(II), demonstrate photoluminescence due to intraligand (π–π*) transitions. Interestingly, the complexation with Zn(II) leads to fluorescence enhancement or quenching depending on the specific ligand structure, showcasing the potential of pyrimidine derivatives in photoluminescent materials and sensors (Chattopadhyay et al., 2009).

Aldose Reductase Inhibition and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit significant activity as aldose reductase inhibitors, a key target for managing complications of diabetes. These compounds demonstrate micromolar to submicromolar inhibitory potency, with certain modifications enhancing their effectiveness. Additionally, these derivatives possess notable antioxidant properties, particularly those with catechol moieties, indicating their potential in therapeutic applications related to oxidative stress and diabetic complications (La Motta et al., 2007).

Nonlinear Optical Properties and Material Science

The investigation into thiopyrimidine derivatives, including phenyl pyrimidine derivatives, highlights their significance in nonlinear optics (NLO) and material science. These compounds exhibit promising NLO properties, suggesting their application in optoelectronic devices and high-technology applications. Such studies underscore the importance of pyrimidine rings in developing materials with novel electronic and optical characteristics (Hussain et al., 2020).

Corrosion Inhibition

Schiff bases containing pyrimidine structures have been evaluated for their efficacy as corrosion inhibitors for carbon steel in acidic environments. The study demonstrates that specific Schiff bases can significantly reduce corrosion, acting as mixed-type inhibitors. This application is crucial for the protection of metals in industrial processes, highlighting the versatility of pyrimidine derivatives in applied chemistry (Hegazy et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

(3-methylpiperidin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-4-2-11-20(12-13)16(21)14-5-7-15(8-6-14)22-17-18-9-3-10-19-17/h3,5-10,13H,2,4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOUSJKJGTYVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)

![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)

![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)

![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)

![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)

![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)